![molecular formula C14H15N3O4 B2800654 2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid CAS No. 1417633-80-7](/img/structure/B2800654.png)
2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid is a synthetic compound with a complex structure that integrates both aromatic and pyrimidine rings. Its unique combination of functional groups makes it an interesting subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. The process might start with the nitration of benzoic acid to introduce the nitro group, followed by a reduction to amine, and subsequent reactions to form the pyrimidine ring. Specific reagents and catalysts are often employed to control the reaction conditions and enhance yield.
Industrial Production Methods: Industrial production of 2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid may involve continuous flow processes and the use of specialized reactors to optimize efficiency and scalability. Purification steps such as recrystallization and chromatography ensure the compound's purity.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in the aromatic ring can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction of the pyrimidine ring can occur under specific conditions, altering the compound's electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly in modifying the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, dichromates.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenation with chlorine or bromine, nitration with nitric acid.
Major Products Formed:
Oxidation Products: Quinones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Halogenated or nitrated derivatives of the original compound.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules in medicinal chemistry and organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interactions with biomolecules.
Medicine: Explored for its therapeutic potentials, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of novel materials, including polymers and advanced coatings.
作用机制
The compound's effects are attributed to its interactions with specific molecular targets, including enzymes and receptors. The hydroxyl and amino groups facilitate binding to active sites, while the pyrimidine ring modulates electronic interactions within the biological systems. Pathways involved often include inhibition of enzyme activity or disruption of cellular signaling mechanisms.
相似化合物的比较
Salicylic Acid: Similar structure with hydroxyl and carboxylic acid groups.
Pyrimethamine: Shares the pyrimidine ring system, commonly used as an antimalarial drug.
Ibuprofen: Contains aromatic and carboxylic acid groups but lacks the pyrimidine ring.
Uniqueness: 2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid stands out due to its combined aromatic-pyrimidine structure, offering unique electronic and binding properties not found in simpler analogs. This uniqueness makes it valuable in targeted scientific applications and potential therapeutic uses.
属性
IUPAC Name |
2-hydroxy-5-[(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-7(2)10-6-12(19)17-14(16-10)15-8-3-4-11(18)9(5-8)13(20)21/h3-7,18H,1-2H3,(H,20,21)(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWYMGJMKWGTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(E)-(dimethylamino)methylidene]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2800571.png)
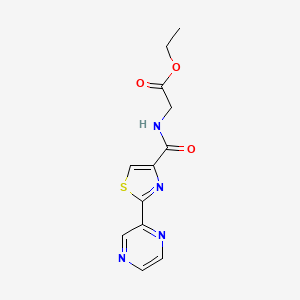
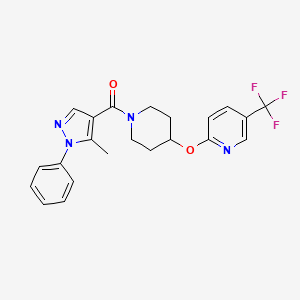
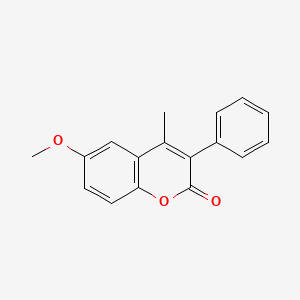
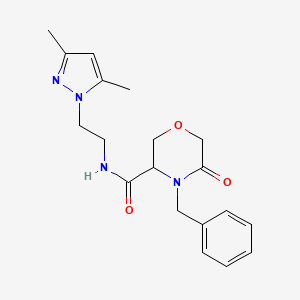
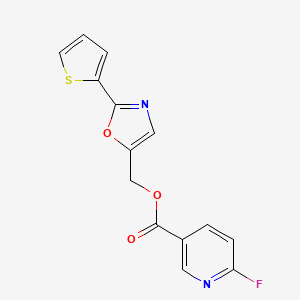

![1-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2800587.png)
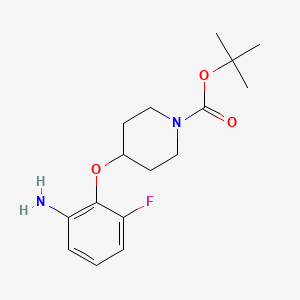

![2-chloro-1-{3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2800591.png)

![N-cyclopentyl-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2800593.png)
![N-(4-FLUOROPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE](/img/structure/B2800594.png)
